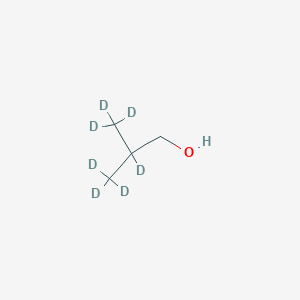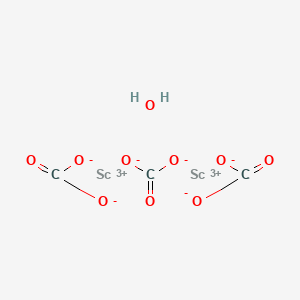
脱乙酰利福昔明
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desacetyl Rifaximin is a derivative of Rifaximin, a non-absorbable semisynthetic antibiotic belonging to the rifamycin class. It is primarily used in the treatment of gastrointestinal infections caused by bacterial agents. Desacetyl Rifaximin exhibits potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria.
科学研究应用
Desacetyl Rifaximin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of impurities in pharmaceutical formulations.
Biology: It is used in microbiological studies to investigate the antibacterial activity and resistance mechanisms of various bacterial strains.
Medicine: It is used in clinical research to study its efficacy and safety in the treatment of gastrointestinal infections and other related conditions.
Industry: It is used in the pharmaceutical industry for the development and production of antibiotic formulations.
作用机制
Target of Action
Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .
Mode of Action
Desacetyl Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .
Biochemical Pathways
Desacetyl Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Desacetyl Rifaximin appears to modulate gut-immune signaling .
Pharmacokinetics
The pharmacokinetics of Desacetyl Rifaximin involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .
Result of Action
The result of Desacetyl Rifaximin’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .
Action Environment
The action of Desacetyl Rifaximin is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .
生化分析
Biochemical Properties
Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .
Cellular Effects
Desacetyl Rifaximin exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .
Molecular Mechanism
The mechanism of action of Desacetyl Rifaximin involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .
Temporal Effects in Laboratory Settings
Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .
Dosage Effects in Animal Models
While specific studies on Desacetyl Rifaximin in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases
Metabolic Pathways
Desacetyl Rifaximin is a metabolite of Rifaximin, which is primarily metabolized into Desacetyl Rifaximin via deacetylation by esterases or unidentified enzymes present in microsomal cells .
Transport and Distribution
The transport and distribution of Desacetyl Rifaximin within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .
Subcellular Localization
As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects
准备方法
Desacetyl Rifaximin can be synthesized through various synthetic routes. One common method involves the deacetylation of Rifaximin using specific reagents and conditions. The process typically involves the use of an alkaline or acidic medium to remove the acetyl group from Rifaximin, resulting in the formation of Desacetyl Rifaximin . Industrial production methods often employ large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Desacetyl Rifaximin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Desacetyl Rifaximin is compared with other rifamycin derivatives such as Rifampicin, Rifabutin, and Rifapentine. While all these compounds share a similar mechanism of action, Desacetyl Rifaximin is unique due to its minimal systemic absorption and targeted action within the gastrointestinal tract . This property makes it particularly effective for treating gastrointestinal infections without causing significant systemic side effects.
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
Desacetyl Rifaximin stands out due to its specific application in gastrointestinal infections and its reduced potential for systemic toxicity .
属性
CAS 编号 |
80621-88-1 |
|---|---|
分子式 |
C₄₁H₄₉N₃O₁₀ |
分子量 |
743.84 |
同义词 |
[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)


